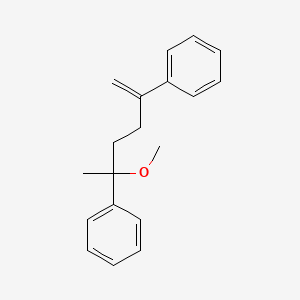
1,1'-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene: is an organic compound characterized by its unique structure, which includes a methoxy group attached to a hexene chain, flanked by two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hexene intermediates.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The methoxy group and the hexene chain play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,5-Hexadiene-1,6-diyl)dibenzene: Similar in structure but lacks the methoxy group.
1,1’-(Ethane-1,1-diyl)dibenzene: A simpler compound with an ethane backbone instead of a hexene chain.
1,1’-(2-Methylpropyl)dibenzene: Contains a methylpropyl group instead of a methoxyhexene chain.
Uniqueness
1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene is unique due to the presence of the methoxy group and the hexene chain, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62785-39-1 |
|---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(2-methoxy-5-phenylhex-5-en-2-yl)benzene |
InChI |
InChI=1S/C19H22O/c1-16(17-10-6-4-7-11-17)14-15-19(2,20-3)18-12-8-5-9-13-18/h4-13H,1,14-15H2,2-3H3 |
InChI Key |
JJQVNZDLZLBBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=C)C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


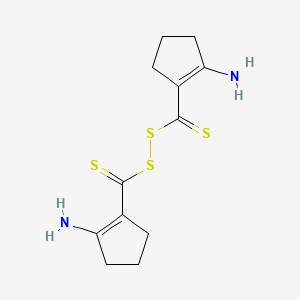

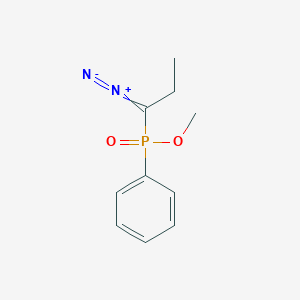
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
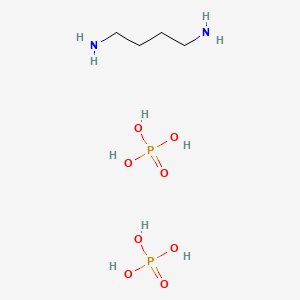
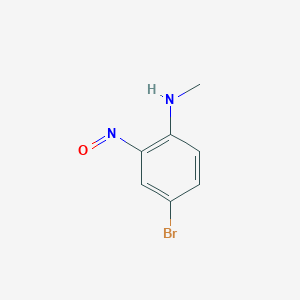

![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

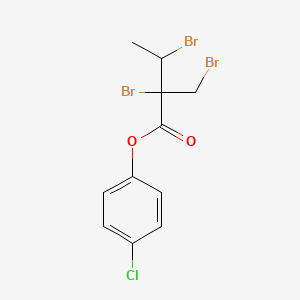
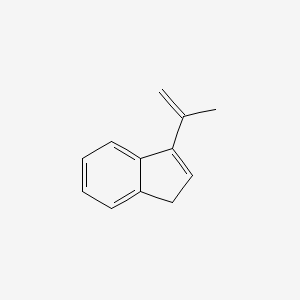
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
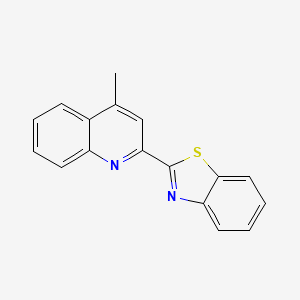
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
